molecular formula C13H19N3O3S B12233476 3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine

3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B12233476
M. Wt: 297.38 g/mol
InChI Key: KFYPWEXPRXSALI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a methanesulfonylpyrrolidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives are known to inhibit enzymes or receptors involved in various biological processes . The exact mechanism would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and pyridaben . These compounds share the pyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

What sets 3-Cyclopropyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine apart is its unique combination of substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

3-cyclopropyl-6-[(1-methylsulfonylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C13H19N3O3S/c1-20(17,18)16-7-6-10(8-16)9-19-13-5-4-12(14-15-13)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3

InChI Key

KFYPWEXPRXSALI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(C1)COC2=NN=C(C=C2)C3CC3

Origin of Product

United States

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